molecular formula C25H21ClN2O3 B12397074 Fabp-IN-2

Fabp-IN-2

Cat. No.: B12397074
M. Wt: 432.9 g/mol
InChI Key: DLWPLLKZMMWLHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fabp-IN-2 is a novel ligand for fatty acid-binding protein 3 (FABP3) and fatty acid-binding protein 4 (FABP4). It demonstrates inhibitory activity with IC50 values of 1.16 micromolar and 4.27 micromolar, respectively . This compound is primarily used in scientific research to study the biological functions and regulatory mechanisms of fatty acid-binding proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fabp-IN-2 involves multiple steps, including the formation of key intermediates and final coupling reactions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented due to its primary use in research settings.

Chemical Reactions Analysis

Types of Reactions

Fabp-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound .

Scientific Research Applications

Fabp-IN-2 is extensively used in scientific research to study the biological functions and regulatory mechanisms of fatty acid-binding proteins. Its applications include:

Mechanism of Action

Fabp-IN-2 exerts its effects by binding to the fatty acid-binding protein 3 and fatty acid-binding protein 4, inhibiting their activity. This inhibition affects the transport and metabolism of fatty acids within cells. The molecular targets include the binding sites on fatty acid-binding proteins, and the pathways involved are related to lipid metabolism and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific inhibitory activity against both fatty acid-binding protein 3 and fatty acid-binding protein 4, with distinct IC50 values. This dual inhibition makes it a valuable tool for studying the regulatory mechanisms of these proteins and their roles in lipid metabolism .

Properties

Molecular Formula

C25H21ClN2O3

Molecular Weight

432.9 g/mol

IUPAC Name

4-[2-[1-(2-chlorophenyl)-5-phenylpyrazol-3-yl]phenoxy]butanoic acid

InChI

InChI=1S/C25H21ClN2O3/c26-20-12-5-6-13-22(20)28-23(18-9-2-1-3-10-18)17-21(27-28)19-11-4-7-14-24(19)31-16-8-15-25(29)30/h1-7,9-14,17H,8,15-16H2,(H,29,30)

InChI Key

DLWPLLKZMMWLHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3Cl)C4=CC=CC=C4OCCCC(=O)O

Origin of Product

United States

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